3-Isopropyl-1-methyl-1H-pyrazol-5-amine
Overview
Description
3-Isopropyl-1-methyl-1H-pyrazol-5-amine is a versatile organic compound belonging to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 of the ring. This particular compound is characterized by the presence of an isopropyl group at the 3-position and a methyl group at the 1-position of the pyrazole ring, with an amine group at the 5-position.
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through the reaction of 1-methyl-1H-pyrazol-5-amine with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: On an industrial scale, the compound can be produced using continuous flow chemistry, which allows for better control over reaction conditions and improved safety profiles.
Types of Reactions:
Oxidation: The compound can undergo oxidation to form the corresponding pyrazole-5-one derivative.
Reduction: Reduction reactions can convert the pyrazole ring into a pyrazoline derivative.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole nitrogen atoms, leading to various substituted pyrazoles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like alkyl halides and bases such as sodium hydride (NaH) are typically employed.
Major Products Formed:
Oxidation: Pyrazole-5-one derivatives.
Reduction: Pyrazoline derivatives.
Substitution: Various substituted pyrazoles.
Scientific Research Applications
3-Isopropyl-1-methyl-1H-pyrazol-5-amine has found applications in various fields:
Chemistry: It serves as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is used in the development of pharmaceuticals, particularly in the design of drugs targeting various diseases.
Industry: The compound is utilized in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism by which 3-Isopropyl-1-methyl-1H-pyrazol-5-amine exerts its effects depends on its specific application. For instance, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary based on the biological system and the specific derivatives formed.
Comparison with Similar Compounds
1-Isopropyl-3-methyl-1H-pyrazol-5-amine
1-Methyl-1H-pyrazol-5-amine
3-Methyl-1-phenyl-1H-pyrazol-5-amine
Uniqueness: 3-Isopropyl-1-methyl-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which influences its reactivity and biological activity compared to other pyrazole derivatives.
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Properties
IUPAC Name |
2-methyl-5-propan-2-ylpyrazol-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3/c1-5(2)6-4-7(8)10(3)9-6/h4-5H,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGEGNOFPNKTJNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN(C(=C1)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30374807 | |
Record name | 3-Isopropyl-1-methyl-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30374807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3702-12-3 | |
Record name | 3-Isopropyl-1-methyl-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30374807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3702-12-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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